molecular formula C13H18ClNO3S B225126 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether

4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether

Cat. No. B225126
M. Wt: 303.81 g/mol
InChI Key: ZJHUKDCXBYBGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether, also known as CR8, is a small molecule inhibitor that has been developed for use in scientific research. The compound has shown promise in inhibiting certain enzymes and pathways that are implicated in cancer and other diseases. In

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether involves its inhibition of CDK8 and CDK19, which are members of the cyclin-dependent kinase family of enzymes. These enzymes are involved in the regulation of gene expression and cell cycle progression. Inhibition of CDK8 and CDK19 by 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether leads to the downregulation of genes that are involved in cancer cell growth and proliferation. In addition, 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether inhibits the Wnt signaling pathway by targeting the protein Dishevelled, which is involved in the activation of this pathway.
Biochemical and Physiological Effects:
4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has been shown to have both biochemical and physiological effects. Biochemically, the compound inhibits the activity of CDK8 and CDK19, as well as the Wnt signaling pathway. Physiologically, 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether in lab experiments is its specificity for CDK8 and CDK19. This allows researchers to target these enzymes specifically, without affecting other enzymes or pathways. In addition, the compound has been shown to be effective in inhibiting cancer cell growth and proliferation, making it a promising candidate for further research.
One limitation of using 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether in lab experiments is its potential toxicity. The compound has been found to have cytotoxic effects on some normal cells, as well as cancer cells. In addition, the synthesis method for 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is complex and time-consuming, which may limit its availability for research.

Future Directions

There are several future directions for research on 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether. One area of interest is the development of more potent and selective inhibitors of CDK8 and CDK19. In addition, researchers are exploring the potential of 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the potential use of 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether in other diseases, such as inflammatory bowel disease and Alzheimer's disease.
Conclusion:
In conclusion, 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a small molecule inhibitor that has shown promise in scientific research, particularly in the area of cancer research. The compound inhibits the activity of CDK8 and CDK19, as well as the Wnt signaling pathway, leading to the downregulation of genes that are involved in cancer cell growth and proliferation. While 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has advantages for lab experiments, such as its specificity for CDK8 and CDK19, it also has limitations, such as potential toxicity and a complex synthesis method. Future research on 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether will focus on developing more potent and selective inhibitors, exploring its potential in combination with other cancer therapies, and investigating its potential use in other diseases.

Synthesis Methods

4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chloro-2-nitrophenol with 4-methylpiperidine to form 4-chloro-2-nitrophenyl-4-methylpiperidine. This compound is then reacted with sodium methoxide to form 4-chloro-2-nitrophenyl-4-methylpiperidin-1-yl methanol. The final step involves the reaction of this compound with sulfonyl chloride to form 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether.

Scientific Research Applications

4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has been shown to have potential applications in scientific research, particularly in the area of cancer research. The compound has been found to inhibit the activity of certain enzymes, such as CDK8 and CDK19, which are implicated in cancer cell growth and proliferation. In addition, 4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has been shown to inhibit the Wnt signaling pathway, which is also involved in cancer cell growth and proliferation.

properties

Product Name

4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether

Molecular Formula

C13H18ClNO3S

Molecular Weight

303.81 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C13H18ClNO3S/c1-10-5-7-15(8-6-10)19(16,17)13-9-11(14)3-4-12(13)18-2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

ZJHUKDCXBYBGFY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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